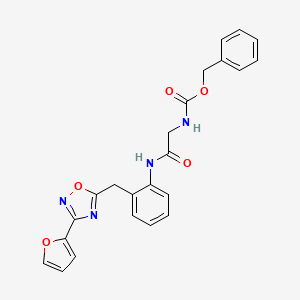
Benzyl-(2-((2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate is an organic compound characterized by its unique structure incorporating a furan ring, oxadiazole moiety, and benzyl group. It has attracted attention in various fields due to its potential biological activities and utility as a synthetic intermediate.
Wissenschaftliche Forschungsanwendungen
This compound is highly versatile with applications spanning several fields:
Chemistry: Used as a building block for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: Its derivatives have shown potential as enzyme inhibitors and bioactive agents.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis generally starts with the preparation of the furan-2-ylmethanamine, which undergoes condensation with isocyanates to form the oxadiazole core.
Benzyl bromide reacts with amines to introduce the benzyl group.
The overall synthetic route involves multiple steps, including condensation, cyclization, and substitution reactions under controlled conditions, often employing solvents like dichloromethane or acetonitrile, with catalysts such as triethylamine or pyridine.
Industrial Production Methods:
Industrial production mirrors the synthetic methods but scales up using larger reaction vessels and more robust purification techniques like crystallization and distillation to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The furan ring is susceptible to oxidation, typically using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: The oxadiazole ring can be reduced under specific conditions to produce amines or alcohols using reagents such as sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the aromatic benzyl and oxadiazole moieties.
Common Reagents and Conditions:
Common reagents include acid chlorides, alkyl halides, and various bases like sodium hydroxide or potassium carbonate, often used under anhydrous conditions to prevent moisture-sensitive reactions.
Major products from these reactions typically include modified oxadiazoles or benzyl derivatives.
Wirkmechanismus
Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate exerts its effects through various mechanisms, including:
Molecular Targets and Pathways Involved: It targets enzymes and receptor proteins, modifying their function through binding interactions. The oxadiazole ring often plays a critical role in interacting with biological macromolecules, either as an inhibitor or modulator.
Vergleich Mit ähnlichen Verbindungen
3-(2-(1,3,4-Oxadiazol-2-yl)phenyl)-1H-indole
4-(2-(3-(Phenylamino)-1H-pyrazol-5-yl)benzyl)-1,2,4-oxadiazole
That’s the grand tour of Benzyl (2-((2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)carbamate. Quite the chemical celebrity!
Eigenschaften
IUPAC Name |
benzyl N-[2-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]anilino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5/c28-20(14-24-23(29)31-15-16-7-2-1-3-8-16)25-18-10-5-4-9-17(18)13-21-26-22(27-32-21)19-11-6-12-30-19/h1-12H,13-15H2,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZCYMNNEQSCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
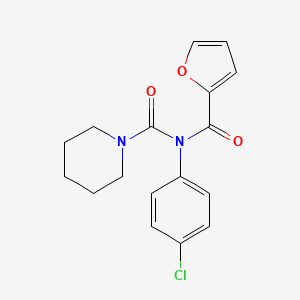
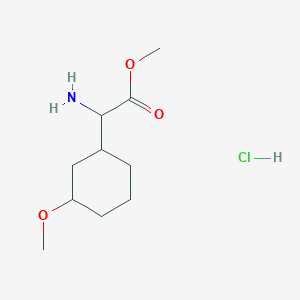
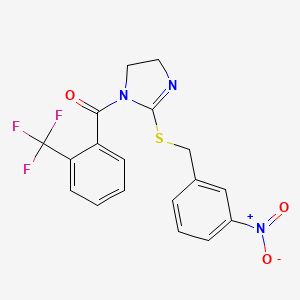
![N-(3,4-dimethoxyphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2454047.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2454048.png)
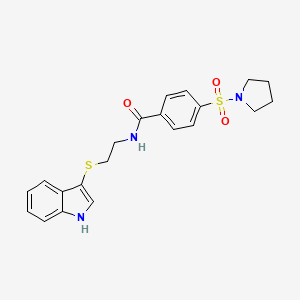
![5-(2-methoxyethyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2454051.png)
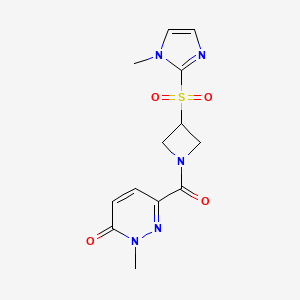
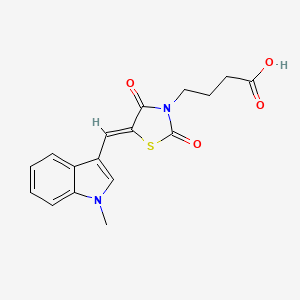
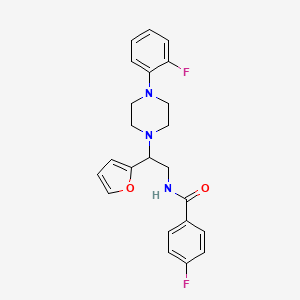
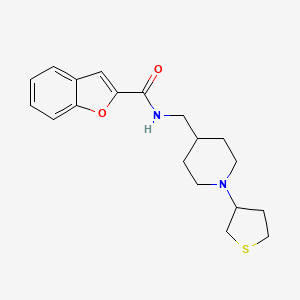
![2-[6-(Trifluoromethyl)oxan-2-yl]propanoic acid](/img/structure/B2454061.png)
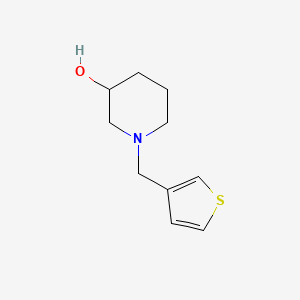
![1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2454063.png)
